4-Pyrimidinethiol, 5-(4-chlorophenyl)-
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Overview
Description
4-Pyrimidinethiol, 5-(4-chlorophenyl)- is a heterocyclic compound with the molecular formula C10H7ClN2S. This compound is characterized by the presence of a pyrimidine ring substituted with a thiol group at the 2-position and a 4-chlorophenyl group at the 5-position.
Preparation Methods
The synthesis of 4-Pyrimidinethiol, 5-(4-chlorophenyl)- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors using sulfur-containing reagents. The most popular approaches are based on [3+3], [4+2], or [5+1] cyclization processes or domino reactions . Industrial production methods often involve the direct interaction of various 2-halo derivatives with sulfur-containing reagents under controlled conditions .
Chemical Reactions Analysis
4-Pyrimidinethiol, 5-(4-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding thiols or other reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Pyrimidinethiol, 5-(4-chlorophenyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-Pyrimidinethiol, 5-(4-chlorophenyl)- involves its interaction with specific molecular targets and pathways. The thiol group can interact with various enzymes and proteins, influencing their activity. The chlorophenyl group can enhance the compound’s binding affinity to certain receptors, leading to its biological effects .
Comparison with Similar Compounds
4-Pyrimidinethiol, 5-(4-chlorophenyl)- can be compared with other similar compounds, such as:
- 4-(4-Fluorophenyl)-2-pyrimidinethiol
- 4-(4-Methylphenyl)-2-pyrimidinethiol
- 4-Phenyl-2-pyrimidinethiol These compounds share a similar pyrimidine-thiol structure but differ in the substituent on the phenyl ring. The presence of different substituents can significantly influence their chemical reactivity and biological activity .
Properties
CAS No. |
1204-45-1 |
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Molecular Formula |
C10H7ClN2S |
Molecular Weight |
222.69 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-1H-pyrimidine-6-thione |
InChI |
InChI=1S/C10H7ClN2S/c11-8-3-1-7(2-4-8)9-5-12-6-13-10(9)14/h1-6H,(H,12,13,14) |
InChI Key |
WDWOBZOBMLHORF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CNC2=S)Cl |
Origin of Product |
United States |
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